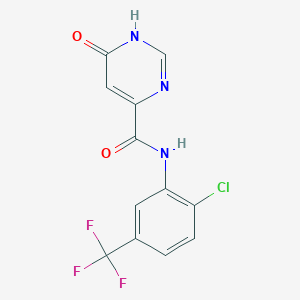

N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Description

N-(2-Chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative characterized by a hydroxyl group at position 6 of the pyrimidine ring and a 2-chloro-5-(trifluoromethyl)phenyl carboxamide substituent. The trifluoromethyl (CF₃) and chloro (Cl) groups on the aromatic ring enhance lipophilicity and metabolic stability, which are critical for bioavailability and target engagement in medicinal chemistry applications . Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and kinase-inhibitory properties, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N3O2/c13-7-2-1-6(12(14,15)16)3-8(7)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZYHKVIJBQUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=O)NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to a series of reactions to introduce the hydroxypyrimidine and carboxamide functionalities.

-

Preparation of 2-chloro-5-(trifluoromethyl)aniline

Starting Material: 2-chloro-5-(trifluoromethyl)nitrobenzene.

Reaction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

-

Formation of the Pyrimidine Ring

Starting Material: 2-chloro-5-(trifluoromethyl)aniline.

Reaction: Cyclization with appropriate reagents to form the pyrimidine ring, often involving formamide or similar compounds under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone or aldehyde under strong oxidizing conditions.

-

Reduction

- The nitro group in the precursor can be reduced to an amine, as mentioned in the synthetic route.

-

Substitution

- The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Iron powder, palladium on carbon (Pd/C) with hydrogen gas.

Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.

Major Products Formed

Oxidation: Formation of pyrimidine ketones or aldehydes.

Reduction: Formation of 2-chloro-5-(trifluoromethyl)aniline.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions due to its electron-withdrawing trifluoromethyl group.

Material Science: Incorporated into polymers to enhance thermal stability and chemical resistance.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its ability to interact with active sites.

Antimicrobial Activity: Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Medicine

Drug Development: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer properties.

Diagnostic Tools: Used in the development of imaging agents for medical diagnostics.

Industry

Agriculture: Potential use in the development of agrochemicals for pest control.

Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by increasing lipophilicity and metabolic stability. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural analogs vary in substituents on the pyrimidine core and aromatic rings, leading to differences in activity and physicochemical properties. Key examples include:

Key Observations :

- Hydroxyl vs.

- Trifluoromethyl Positioning : The 5-CF₃ group in the target compound vs. 4-CF₃ in alters steric and electronic effects, influencing receptor binding .

- Chloro vs. Fluoro Substituents : Fluorine in reduces steric bulk compared to chlorine, possibly affecting membrane permeability and activity spectrum .

Comparison :

- Acid-catalyzed cyclocondensation () is cost-effective but may limit regioselectivity.

- POCl₃-mediated formylation () offers precise control for introducing aldehyde groups but requires anhydrous conditions.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The CF₃ group in the target compound increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Metabolic Stability : Thioxo derivatives () may undergo faster oxidative metabolism than hydroxyl-substituted compounds due to sulfur’s susceptibility to CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.